molecular formula C6H12ClNO B6237991 2-chloro-N-methyl-N-propylacetamide CAS No. 39096-62-3

2-chloro-N-methyl-N-propylacetamide

Cat. No.: B6237991
CAS No.: 39096-62-3
M. Wt: 149.6
InChI Key:
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Description

2-Chloro-N-methyl-N-propylacetamide is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a propyl group attached to an acetamide backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-propylacetamide typically involves the reaction of N-methyl-N-propylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methyl-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated amides.

Scientific Research Applications

2-Chloro-N-methyl-N-propylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-propylacetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo hydrolysis and oxidation further contributes to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a chloro and a propyl group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

39096-62-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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